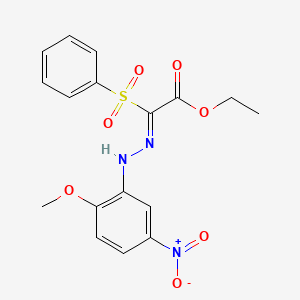
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate is a complex organic compound that features a combination of nitro, methoxy, hydrazono, and phenylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate typically involves a multi-step process. One common method includes the following steps:
Hydrazonation: The reaction of the nitro compound with hydrazine to form a hydrazono derivative.
Esterification: The final step involves the esterification of the sulfonylated hydrazono compound with ethyl acetate.
Each step requires specific reaction conditions such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, and the hydrazono group can be reduced to a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted phenylsulfonyl derivatives.
Scientific Research Applications
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be utilized in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the hydrazono and sulfonyl groups can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl ({5-nitro-2-methoxyphenyl}hydrazono)(phenylsulfonyl)acetate: shares similarities with other nitro and sulfonyl-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C17H17N3O7S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-(benzenesulfonyl)-2-[(2-methoxy-5-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C17H17N3O7S/c1-3-27-17(21)16(28(24,25)13-7-5-4-6-8-13)19-18-14-11-12(20(22)23)9-10-15(14)26-2/h4-11,18H,3H2,1-2H3/b19-16- |
InChI Key |
FUCBHKSKNRSQCY-MNDPQUGUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])OC)/S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















